

IUPAC name for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

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Compound of Interest

Compound Name: (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

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An In-Depth Technical Guide to (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a chiral ligand of interest to researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, with the IUPAC name (1S)-1-(2-chlorophenyl)ethane-1,2-diol, is a chiral organic compound.^{[1][2]} Its specific stereochemistry and the presence of a chlorophenyl group make it a valuable building block in asymmetric synthesis.

Table 1: Physicochemical Properties of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

Property	Value	Reference
IUPAC Name	(1S)-1-(2-chlorophenyl)ethane-1,2-diol	[1][2]
Synonyms	(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, (1S)-1-(2-Chlorophenyl)-1,2-ethanediol	[1][3]
CAS Number	133082-13-0	[1][3]
Molecular Formula	C ₈ H ₉ ClO ₂	[1][3][4]
Molecular Weight	172.61 g/mol	[1][3][4]
Melting Point	68-75 °C	[1]
Boiling Point	293 °C	[1]
Optical Activity	[α] _D ²⁰ +70° (c = 0.2 in chloroform)	[1]
Appearance	Not specified, likely a solid at room temperature	
Purity	≥96%	[3]
Flash Point	108 °C (closed cup)	[1]

Synthesis Protocol

The synthesis of enantiomerically pure vicinal diols such as **(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol** can be achieved through various stereoselective methods. A common approach involves the asymmetric dihydroxylation of the corresponding styrene or the stereoselective reduction of an α-hydroxy ketone. A general procedure for the synthesis of the (R)-enantiomer from a methyl 2-oxoacetate derivative has been described and can be adapted for the synthesis of the (S)-enantiomer by selecting the appropriate chiral catalyst.[1]

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol

This protocol is adapted from a general method for the synthesis of the (R)-enantiomer.^[1] The synthesis of the (S)-enantiomer would require the use of a suitable chiral ruthenium catalyst that directs the hydrogenation to the desired stereoisomer.

Materials:

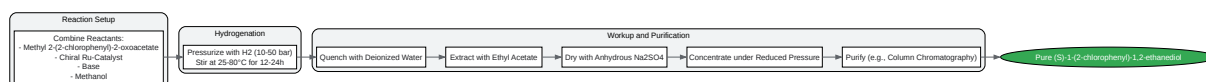
- Methyl 2-(2-chlorophenyl)-2-oxoacetate
- Chiral Ruthenium Catalyst (e.g., a Ru-MACHO catalyst with the appropriate chiral ligand for S-selectivity)
- Methanol
- Hydrogen gas (high pressure)
- Base (e.g., a non-coordinating base)
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In an inert atmosphere glove box, combine methyl 2-(2-chlorophenyl)-2-oxoacetate (0.5 mmol), the selected chiral Ru-catalyst (5 μ mol), and a base (0.05 mmol) in methanol (0.5 mL) within a glass reactor.
- Seal the glass reactor and transfer it to a high-pressure autoclave.
- Purge the autoclave with hydrogen gas three times to replace the air.
- Pressurize the autoclave with hydrogen to 10-50 bar.
- Stir the reaction mixture at a constant temperature (e.g., 25°C or 80°C) for 12-24 hours.

- Upon completion, cool the autoclave to room temperature and slowly release the residual hydrogen gas in a fume hood.
- Transfer the reaction mixture to a conical flask containing deionized water (2 mL).
- Extract the aqueous phase with ethyl acetate (3 x 5 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Concentrate the organic solution under reduced pressure to yield the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to obtain pure (S)-1-(2-chlorophenyl)-1,2-ethanediol.

Workflow for the Synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol



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Caption: Asymmetric synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or the signaling pathways modulated by **(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol**. While related compounds, such as the (R)-enantiomer of the para-substituted analog, are known intermediates in the synthesis of neuroprotective agents like (R)-eliprodil, this does not directly imply similar activity for the (S)-ortho-substituted compound.[5] Further research is

required to elucidate the specific biological functions and mechanisms of action of **(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol**.

Conclusion

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a well-characterized chiral compound with defined physicochemical properties. Its synthesis can be achieved through established asymmetric chemical methods. While its direct biological role is not yet extensively documented, its structural features suggest potential as a valuable chiral intermediate in the development of new chemical entities. This guide provides foundational information for researchers and professionals working with this compound.

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